Isoquinoline-1,7-diamine

HIV-1 TAR RNA Fragment-based screening

Isoquinoline-1,7-diamine (1,7-diaminoisoquinoline) is a C9H9N3 heterocyclic building block bearing primary amino groups at the 1- and 7-positions of the isoquinoline core. This specific 1,7-substitution pattern distinguishes it from other isoquinolinediamine regioisomers (e.g., 1,3-, 1,5-, 1,6-) by dictating a unique spatial arrangement of hydrogen-bond donor/acceptor vectors and restricting conformational flexibility (zero rotatable bonds).

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 244219-96-3
Cat. No. B1612221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-1,7-diamine
CAS244219-96-3
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2N)N
InChIInChI=1S/C9H9N3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,10H2,(H2,11,12)
InChIKeyPUIYPHIFMLGHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-1,7-diamine (CAS 244219-96-3): A Dual-Amino-Substituted Heterocyclic Scaffold for RNA-Targeted and Antimalarial Probe Development


Isoquinoline-1,7-diamine (1,7-diaminoisoquinoline) is a C9H9N3 heterocyclic building block bearing primary amino groups at the 1- and 7-positions of the isoquinoline core . This specific 1,7-substitution pattern distinguishes it from other isoquinolinediamine regioisomers (e.g., 1,3-, 1,5-, 1,6-) by dictating a unique spatial arrangement of hydrogen-bond donor/acceptor vectors and restricting conformational flexibility (zero rotatable bonds) [1]. The compound has been explicitly validated as a ligand scaffold in a fragment-based screening campaign targeting HIV-1 TAR RNA, where it emerged alongside 2,4,6-triaminoquinazoline as one of only two fragments advanced to full NMR characterization [2]. Its core structure also serves as the synthetic entry point for 7-benzylamino-1-isoquinolinamine antimalarial leads that achieve submicromolar potency against drug-resistant Plasmodium falciparum [3].

Why Isoquinoline-1,7-diamine Cannot Be Replaced by Other Isoquinoline Diamine Isomers or Simple Amidine Fragments in Key Applications


The biological and physicochemical profile of isoquinoline-1,7-diamine is intrinsically tied to the 1,7-regiochemistry of its amino substituents; other regioisomers (e.g., 1,3-, 1,5-, 1,6-diaminoisoquinoline) present a different spatial orientation of hydrogen-bond donors, which directly alters RNA recognition patterns and metal-chelation geometry [1]. In the HIV-1 Tat-TAR fragment screen, the simple amidine fragment phenylguanidine was completely inactive (IC50 not determinable), demonstrating that the isoquinoline scaffold—and specifically the 1,7-diamino substitution—is required to achieve micromolar-range TAR RNA binding [2]. Even within the same study, the structurally related 2,4,6-triaminoquinazoline (compound 22) exhibited divergent NMR binding behavior: while 1,7-diaminoisoquinoline and 2,4,6-triaminoquinazoline were both advanced for NMR titration, compound 22 displayed two high-affinity TAR binding sites with slow-exchange kinetics, whereas 1,7-diaminoisoquinoline showed a distinct binding mode, underscoring that small changes in heterocyclic core and amino-group placement produce non-interchangeable RNA recognition profiles [2]. Thus, substituting 1,7-diaminoisoquinoline with a different isoquinolinediamine isomer or an alternative amidine-containing heterocycle will not recapitulate its specific binding signature, synthetic derivatization trajectory, or established structure-activity relationships in antimalarial lead optimization [3].

Quantitative Comparative Evidence for Isoquinoline-1,7-diamine: Assay Data, Physicochemical Properties, and Scaffold Validation


HIV-1 TAR RNA Binding Activity: 1,7-Diaminoisoquinoline vs. Phenylguanidine vs. 2,4,6-Triaminoquinazoline

In a fluorimetric Tat-TAR competition assay, 1,7-diaminoisoquinoline (compound 17) was identified as an active TAR RNA ligand within a fragment library whose active members exhibited IC50 values in the 40–150 µM range [1]. The simple amidine fragment phenylguanidine was inactive in the same assay (IC50 not determinable), providing a direct baseline demonstrating the necessity of the isoquinoline scaffold for RNA binding [1]. Both 1,7-diaminoisoquinoline and 2,4,6-triaminoquinazoline (compound 22) were further characterized by NMR titration with TAR RNA; however, compound 22 displayed two distinct high-affinity binding sites and slow-exchange kinetics, whereas 1,7-diaminoisoquinoline exhibited a different binding mode, confirming that these two heterocyclic fragments are not functionally interchangeable despite both being active [1].

HIV-1 TAR RNA Fragment-based screening RNA-ligand interaction

Antimalarial Scaffold Validation: 1,7-Diaminoisoquinoline Core Enables Submicromolar Anti-P. falciparum Activity in 7-Benzylamino Derivatives

A series of 1,7-diaminoisoquinolinamines designed as chalcone mimetics were evaluated in vitro against drug-resistant Plasmodium falciparum [1]. Six 7-benzylamino-1-isoquinolinamine derivatives—all built on the 1,7-diaminoisoquinoline scaffold—were found to be submicromolar inhibitors, with the most potent derivative exhibiting activity comparable to chloroquine [1]. These compounds were confirmed not to act via DHFR inhibition despite originating from a DHFR-inhibitor lead, indicating that the 1,7-diaminoisoquinoline scaffold engages a distinct antimalarial mechanism [1].

Antimalarial Plasmodium falciparum Chalcone mimetic Drug-resistant malaria

Physicochemical Differentiation: Zero Rotatable Bonds Constrain Conformational Flexibility Relative to Isomeric Diaminoisoquinolines

Isoquinoline-1,7-diamine possesses zero rotatable bonds (RB = 0), a calculated logP of 1.91, and a topological polar surface area (TPSA) of 65.7 Ų [1]. In contrast, the 1,3-diaminoisoquinoline isomer, while sharing the same molecular formula (C9H9N3) and molecular weight (159.19 g/mol), exhibits a different spatial orientation of amino groups that alters its hydrogen-bonding geometry and may affect its conformational entropy upon target binding . The absence of rotatable bonds in the 1,7-isomer preorganizes the molecule into a rigid, planar architecture that minimizes the entropic penalty upon complex formation with structured RNA targets such as HIV-1 TAR [2].

Physicochemical properties Conformational restriction Ligand efficiency Fragment-based design

Recommended Application Scenarios for Isoquinoline-1,7-diamine Based on Validated Evidence


Fragment-Based Screening for RNA-Targeted Therapeutics (HIV-1 TAR and Beyond)

Isoquinoline-1,7-diamine is recommended as a validated fragment hit for RNA-targeted screening libraries. Its confirmed binding to HIV-1 TAR RNA in a fluorimetric competition assay (IC50 in the 40–150 µM range) and its advancement to full NMR titration characterization make it one of the few structurally characterized small-molecule RNA binders suitable for fragment growing or linking campaigns [1]. Researchers developing ligands for TAR RNA or structurally related RNA targets (e.g., TERRA, CUG-repeat RNA) should prioritize this scaffold over untested isoquinolinediamine isomers or simple amidine fragments, given its documented binding and distinct NMR profile relative to the 2,4,6-triaminoquinazoline comparator [1].

Antimalarial Lead Optimization Using the 1,7-Diaminoisoquinoline Scaffold

The 1,7-diaminoisoquinoline core is a demonstrated pharmacophoric scaffold for antimalarial drug discovery. 7-Benzylamino derivatives derived from this scaffold achieve submicromolar in vitro potency against drug-resistant P. falciparum, with the best compounds equaling chloroquine in activity, while operating via a non-DHFR mechanism [2]. Medicinal chemistry teams pursuing chalcone-mimetic antimalarial leads should procure 1,7-diaminoisoquinoline as the starting building block for structure-activity relationship (SAR) expansion at the 7-amino position, rather than attempting to recapitulate this activity from alternative heterocyclic cores lacking the same substitution geometry [2].

Conformationally Constrained Fragment for Biophysical Screening Cascades

The zero-rotatable-bond architecture of isoquinoline-1,7-diamine (RB = 0, logP = 1.91, TPSA = 65.7 Ų) makes it a suitable fragment for biophysical screening cascades that prioritize rigid, low-molecular-weight hits to maximize ligand efficiency [3]. In contrast to more flexible isoquinolinediamine isomers, the preorganized planar geometry of the 1,7-isomer is expected to reduce the entropic penalty upon target binding, potentially yielding more favorable thermodynamic signatures in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments [3]. This property is particularly relevant for programs targeting shallow or featureless binding sites where conformational preorganization is critical for achieving measurable affinity [3].

Synthetic Intermediate for Kinase-Targeted and HPK1 Inhibitor Libraries

Patents describing aminoisoquinoline-based kinase inhibitors—including inhibitors of HPK1 (hematopoietic progenitor kinase 1) and BRAF V600E—frequently cite isoquinoline-1,7-diamine or its N-substituted derivatives as key synthetic intermediates [4]. The dual-amino substitution pattern permits orthogonal functionalization at the 1- and 7-positions, enabling divergent library synthesis. Procurement of the parent 1,7-diamine enables access to this entire patent space, whereas alternative isomers (e.g., 1,5- or 1,6-diaminoisoquinoline) map to different intellectual property landscapes and may not support the same SAR trajectories [4].

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